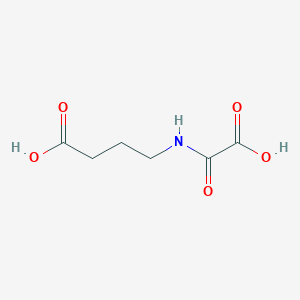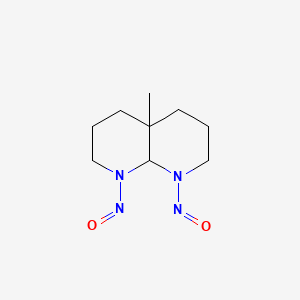
3-(1H-indol-6-yl)-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-Indol-6-yl)-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxadiazoles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Indol-6-yl)-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Indole Derivatization: The indole moiety can be introduced via a coupling reaction with the oxadiazole intermediate.
Pyridinylmethyl Substitution:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the oxadiazole ring or the pyridinylmethyl group to yield different reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the indole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(1H-Indol-6-yl)-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, this compound is investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine
In medicine, it is explored for its therapeutic potential, particularly in the treatment of diseases where oxadiazole derivatives have shown promise, such as cancer, inflammation, and infectious diseases.
Industry
Industrially, the compound may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of 3-(1H-Indol-6-yl)-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1H-Indol-6-yl)-1,2,4-oxadiazole-5-carboxamide: Lacks the pyridinylmethyl group.
N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide: Lacks the indole moiety.
1,2,4-Oxadiazole-5-carboxamide: Lacks both the indole and pyridinylmethyl groups.
Uniqueness
The uniqueness of 3-(1H-Indol-6-yl)-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Propriétés
Numéro CAS |
1010922-28-7 |
|---|---|
Formule moléculaire |
C17H13N5O2 |
Poids moléculaire |
319.32 g/mol |
Nom IUPAC |
3-(1H-indol-6-yl)-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C17H13N5O2/c23-16(20-10-11-3-6-18-7-4-11)17-21-15(22-24-17)13-2-1-12-5-8-19-14(12)9-13/h1-9,19H,10H2,(H,20,23) |
Clé InChI |
UAURRXKPLKRHSB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=C1C=CN2)C3=NOC(=N3)C(=O)NCC4=CC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-benzyl-1-[4-(4,4-dimethyl-3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]methanamine](/img/structure/B14135273.png)






![4-Hydroxy-2-[(4-methoxyphenyl)methyl]-3-methylcyclopent-2-en-1-one](/img/structure/B14135306.png)



